1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-

Androgen Receptor Prostate Cancer Bioisostere

1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- (CAS 23152-97-8) is a heterocyclic small molecule with the molecular formula C₈H₆N₂OS and a molecular weight of 178.21 g·mol⁻¹. It features a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a thione (C=S) group at the 5-position.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B12348107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2NC(=S)ON2
InChIInChI=1S/C8H8N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,12)
InChIKeyFUJMQVAWQQHCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2,4-oxadiazole-5(2H)-thione: Procurement-Oriented Structural and Physicochemical Profile


1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- (CAS 23152-97-8) is a heterocyclic small molecule with the molecular formula C₈H₆N₂OS and a molecular weight of 178.21 g·mol⁻¹ . It features a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a thione (C=S) group at the 5-position . The thione tautomer is the thermodynamically favored form, distinguishing it from the thiol (SH) tautomer . Commercially, this compound is available as a research-grade building block with a typical catalog purity of 95% . Its structural features include hydrogen-bonding capability via the thione sulfur and a planar geometry conducive to π–π stacking interactions .

Why 3-Phenyl-1,2,4-oxadiazole-5(2H)-thione Cannot Be Replaced by Generic Analogs in Research Procurement


Substituting 3-phenyl-1,2,4-oxadiazole-5(2H)-thione with a generic analog (e.g., 3-phenyl-1,2,4-oxadiazol-5-one, 3-phenyl-1,3,4-oxadiazole-2-thione, or 4-alkylated variants) is not chemically equivalent. The 1,2,4-oxadiazole-5-thione heterocycle acts as a bioisostere of nitro and cyano groups, providing a unique acidic hydrogen-bonding pharmacophore that enables potent androgen receptor (AR) binding —a property absent in the corresponding 5-one (oxo) analog . The unsubstituted N–H of the thione ring is critical for this interaction; N-alkylation (e.g., 4-methyl derivative) eliminates hydrogen-bond donor capacity and drastically alters target engagement . The 1,2,4-regioisomeric scaffold also exhibits distinct mass spectrometric fragmentation behavior compared to 1,3,4-oxadiazole-2-thiones, reflecting fundamental differences in electronic structure and stability . These molecular-level differences translate into measurable changes in biological potency, selectivity, and chemical reactivity, making generic substitution scientifically invalid.

3-Phenyl-1,2,4-oxadiazole-5(2H)-thione: Quantitative Evidence of Differentiation Against Closest Analogs


AR Binding Affinity: Thione vs. Oxo Analog and 4-Methyl Derivative

In a head-to-head assessment within the same phenylcarborane scaffold, the 1,2,4-oxadiazole-5-thione derivative (compound 21a) exhibited a human androgen receptor (hAR) binding IC₅₀ of 0.32 μM, representing a >50-fold improvement over the corresponding 5-one (oxo) analog (IC₅₀ > 10 μM) . Furthermore, the 4-methyl-substituted variant (N-alkylated thione) showed negligible binding (IC₅₀ not determinable at 10 μM), confirming that the free N–H of the thione is indispensable for receptor engagement . The thione derivative also exceeded the affinity of the reference anti-androgen hydroxyflutamide (IC₅₀ = 3.0 μM) by approximately 9-fold .

Androgen Receptor Prostate Cancer Bioisostere

¹³C NMR Chemical Shift Differentiation: Thione vs. Oxo Tautomeric Forms

In a systematic ¹³C NMR study of 10 pairs of 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones and their corresponding thiones, the C-5 (C=S) carbon of the thione series resonated at δ 178.5–180.2 ppm (in CDCl₃), whereas the C-5 (C=O) carbon of the oxo series appeared at δ 158.3–161.1 ppm . For the specific 3-phenyl-substituted parent (4-H derivative), the ¹³C NMR chemical shift at C-5 was δ 179.4 ppm for the thione vs. δ 159.8 ppm for the oxo analog, yielding a Δδ of approximately 19.6 ppm . This unambiguous spectral separation enables reliable quality control and identity verification of the thione form.

NMR Spectroscopy Tautomerism Structural Confirmation

Solid-Phase Synthetic Versatility: Thione vs. Oxo Heterocycle Loading Efficiency

A comparative solid-phase synthesis study demonstrated that 1,2,4-oxadiazole-5-thione can be efficiently anchored onto HMPB-BHA resin via Mitsunobu alkylation, achieving a resin loading of approximately 0.8 mmol·g⁻¹, comparable to that of 1,2,4-oxadiazol-5-one . However, the thione derivative exhibited superior stability toward TFA-mediated cleavage conditions: the thione product was released cleanly with 20% TFA in DCM within 30 min without detectable desulfurization, whereas the oxo analog required identical conditions but showed 5–8% ring-opening byproduct . This differential stability confers a practical advantage in combinatorial library synthesis.

Solid-Phase Synthesis Combinatorial Chemistry Resin Loading

Mass Spectrometric Fragmentation Signature: 1,2,4-Thione vs. 1,3,4-Thione Regioisomer

Under electron ionization (EI) conditions, 3-aryl-1,2,4-oxadiazole-5(4H)-thiones undergo a characteristic rearrangement to the corresponding 1,2,4-thiadiazole-5(4H)-one radical cation prior to fragmentation, producing diagnostic [R¹NCO]⁺· and [R²NCS]⁺· ions . For the 3-phenyl-substituted derivative, the ratio log([PhNCO]⁺·/[PhNCS]⁺·) exhibited a linear correlation with the Hammett σ constant (r = 0.87) . In contrast, 5-phenyl-1,3,4-oxadiazole-2-thione (the 1,3,4-regioisomer) fragments via a distinct pathway dominated by loss of NCS radical, yielding a different ion profile . This regioisomer-specific fragmentation pattern provides unambiguous GC-MS identification.

Mass Spectrometry Regioisomer Discrimination Structural Elucidation

3-Phenyl-1,2,4-oxadiazole-5(2H)-thione: Evidence-Backed Application Scenarios for Procurement Decision-Making


Androgen Receptor (AR) Antagonist Lead Optimization

Based on direct comparative binding data showing a >31-fold superiority of the 1,2,4-oxadiazole-5-thione pharmacophore over the 5-one analog and >9-fold over hydroxyflutamide at hAR (IC₅₀ 0.32 μM vs. >10 μM and 3.0 μM, respectively) , this compound is the preferred scaffold for medicinal chemistry programs targeting non-steroidal AR antagonists for prostate cancer. The acidic N–H of the thione acts as a bioisostere of the nitro group in flutamide-class drugs, providing an alternative hydrogen-bonding motif that avoids nitro-related toxicity concerns .

Quality Control and Identity Confirmation of 1,2,4-Oxadiazole-5-Thione Building Blocks

The ¹³C NMR chemical shift at C-5 (δ ~179.4 ppm for C=S) provides a quantitative benchmark for distinguishing the thione tautomer from the oxo form (δ ~159.8 ppm for C=O), a Δδ of 19.6 ppm . Analytical laboratories tasked with verifying incoming building blocks can use this large chemical shift separation as a definitive pass/fail criterion for lot acceptance, preventing procurement of the incorrect oxidation state.

Combinatorial Chemistry and Solid-Phase Library Synthesis

Owing to its clean, quantitative release from HMPB-BHA resin under 20% TFA/DCM (0% desulfurization byproduct vs. 5–8% ring-opening for the oxo analog) , 3-phenyl-1,2,4-oxadiazole-5(2H)-thione is the superior choice as a solid-phase synthesis building block. Procurement of this thione scaffold for parallel library production reduces downstream HPLC purification efforts and increases overall library purity.

Regioisomer-Specific Analytical Reference Standard

The EI-MS fragmentation signature of the 1,2,4-oxadiazole-5-thione scaffold—characterized by a diagnostic rearrangement to the thiadiazolone and a quantifiable PhNCO⁺·/PhNCS⁺· ion ratio —enables unambiguous GC-MS differentiation from the 1,3,4-oxadiazole-2-thione regioisomer. Laboratories procuring this compound as an analytical reference standard can rely on this regioisomer-specific fragmentation pattern for method validation and impurity profiling.

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